Elexacaftor - 2138326-26-6

Elexacaftor

Catalog Number: EVT-10947404
CAS Number: 2138326-26-6
Molecular Formula: C26H34F3N7O4S
Molecular Weight: 597.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Elexacaftor (previously VX-445) is a small molecule, next-generation corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. It received FDA approval in October 2019 in combination with [tezacaftor] and [ivacaftor] as the combination product TrikaftaTM. Elexacaftor is considered a next-generation CFTR corrector as it possesses both a different structure and mechanism as compared to first generation correctors like tezacaftor. While dual corrector/potentiator combination therapy has proven useful in the treatment of a subset of CF patients, their use is typically limited to patients who are homozygous for the F508del-CFTR gene. Elexacaftor, along with [VX-659], was designed to fill the need for an efficacious CF therapy for patients who are heterozygous for F508del-CFTR and a gene that does not produce protein or produces proteins unresponsive to ivacaftor or tezacaftor. The triple combination product TrikaftaTM, manufactured by Vertex Pharmaceuticals, is the first product approved for the treatment of CF in individuals who are either homo- or heterozygous for the F508del-CFTR gene - this represents approximately 70-90% of all CF patients.
Overview

Elexacaftor is a novel pharmaceutical compound developed primarily for the treatment of cystic fibrosis, a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator protein. This compound functions as a corrector of the cystic fibrosis transmembrane conductance regulator protein, enhancing its trafficking to the cell surface and improving chloride ion transport in patients with specific mutations.

Source

Elexacaftor is part of a combination therapy that includes tezacaftor and ivacaftor, collectively known as the triple-combination therapy, which has been shown to be effective in treating individuals with cystic fibrosis who possess at least one F508del mutation in the cystic fibrosis transmembrane conductance regulator gene. The development of elexacaftor was led by Vertex Pharmaceuticals, which has focused on creating therapies that target the underlying causes of cystic fibrosis rather than just alleviating symptoms.

Classification

Elexacaftor is classified as a cystic fibrosis transmembrane conductance regulator corrector. It is categorized under small molecule drugs that act on the cystic fibrosis transmembrane conductance regulator protein to facilitate proper folding and function.

Synthesis Analysis

Methods

The synthesis of elexacaftor involves several chemical reactions and methodologies. The synthetic route has been optimized for large-scale production, focusing on efficiency and yield. The synthesis typically begins with readily available starting materials and employs various organic reactions to build the complex structure of elexacaftor.

Technical Details

  1. Starting Materials: The synthesis utilizes specific aromatic compounds and intermediates, including derivatives of benzoyl acids.
  2. Key Reactions: Important reactions in the synthesis include Friedel-Crafts acylation and cyclization processes, which are essential for constructing the core structure of elexacaftor.
  3. Purification: Techniques such as flash chromatography are employed to purify intermediates and the final product, ensuring high purity levels necessary for pharmaceutical applications.
Molecular Structure Analysis

Structure

Elexacaftor's molecular formula is C20_{20}H26_{26}ClF2_{2}N3_{3}O, and it features a complex structure that includes multiple functional groups essential for its activity as a cystic fibrosis transmembrane conductance regulator corrector.

Data

  • Molecular Weight: Approximately 393.89 g/mol
  • Crystallography: The absolute configuration of elexacaftor has been confirmed through single crystal X-ray analysis, which provides detailed information about its three-dimensional arrangement.
Chemical Reactions Analysis

Reactions

Elexacaftor undergoes various chemical transformations during its synthesis. Key reactions include:

  1. Friedel-Crafts Acylation: This reaction introduces acyl groups into aromatic rings, forming critical intermediates.
  2. Cyclization Reactions: These reactions are crucial for establishing the cyclic structures within elexacaftor.
  3. Hydrolysis and Reduction: Steps involving hydrolysis and reduction help in refining the product towards its final form.

Technical Details

The efficiency of these reactions is monitored closely, with yields typically optimized through adjustments in reaction conditions such as temperature, solvent choice, and catalyst use.

Mechanism of Action

Process

Elexacaftor acts by binding to an alternate site on the cystic fibrosis transmembrane conductance regulator protein compared to tezacaftor. This action enhances the protein's stability and promotes its correct folding and trafficking to the cell membrane.

Data

In clinical trials, elexacaftor demonstrated significant improvements in lung function metrics such as forced expiratory volume in one second (FEV1) among patients with specific genetic mutations associated with cystic fibrosis. For instance, studies reported increases in FEV1 by approximately 10% to 13.8% when used in combination with tezacaftor and ivacaftor .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Elexacaftor typically appears as a white to off-white crystalline solid.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water.

Chemical Properties

  • Stability: Elexacaftor shows stability under various conditions but must be stored properly to maintain its efficacy.
  • pH Sensitivity: The compound's solubility can be affected by pH levels, which is an important consideration for formulation development.
Applications

Scientific Uses

Elexacaftor is primarily used in clinical settings for treating patients with cystic fibrosis who have specific mutations in their cystic fibrosis transmembrane conductance regulator gene. Its combination with tezacaftor and ivacaftor represents a significant advancement in personalized medicine for this condition, allowing for tailored treatment plans based on genetic profiles.

Properties

CAS Number

2138326-26-6

Product Name

Elexacaftor

IUPAC Name

N-(1,3-dimethylpyrazol-4-yl)sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide

Molecular Formula

C26H34F3N7O4S

Molecular Weight

597.7 g/mol

InChI

InChI=1S/C26H34F3N7O4S/c1-16-12-25(5,6)35(13-16)22-18(23(37)33-41(38,39)19-14-34(7)31-17(19)2)8-9-20(30-22)36-11-10-21(32-36)40-15-24(3,4)26(27,28)29/h8-11,14,16H,12-13,15H2,1-7H3,(H,33,37)/t16-/m0/s1

InChI Key

MVRHVFSOIWFBTE-INIZCTEOSA-N

Solubility

<1mg/mL

Canonical SMILES

CC1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C

Isomeric SMILES

C[C@H]1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.